N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

Descripción

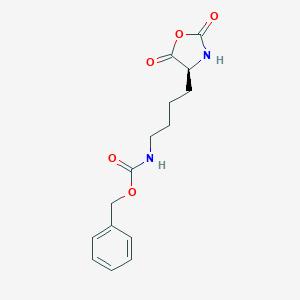

N6-Carbobenzoxy-L-lysine N-carboxyanhydride (Lys(CBz)-NCA, CAS 1676-86-4) is a protected amino acid derivative widely used in polypeptide synthesis via ring-opening polymerization (ROP). Its molecular formula is C₁₅H₁₈N₂O₅, with a molecular weight of 306.31 g/mol . The compound features a carbobenzoxy (CBz) protecting group on the ε-amino side chain of lysine, which prevents undesired side reactions during polymerization . Lys(CBz)-NCA is commercially available from suppliers such as J&K Scientific Ltd., Carbosynth, and Ark Pharm, Inc., and is typically stored at 2–8°C due to its hygroscopic nature .

Propiedades

IUPAC Name |

benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIDIRDRPSCHN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433230 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-86-4 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Triphosgene-Mediated Synthesis

Triphosgene (bis(trichloromethyl) carbonate) is widely employed due to its safer handling compared to gaseous phosgene. In this method, N6-carbobenzoxy-L-lysine is dissolved in anhydrous tetrahydrofuran (THF), followed by dropwise addition of triphosgene under inert atmosphere. The reaction is heated to 50–55°C with α-pinene as a scavenger for hydrogen chloride (HCl) byproducts. After 2 hours, the mixture is cooled and precipitated into dry hexane, yielding N6-carbobenzoxy-L-lysine NCA as a crystalline solid. This method achieves yields of 67–85%, with residual chloride content below 0.08% when purge gases (e.g., nitrogen) are used to remove HCl.

Key advantages include:

Phosgene-Based Synthesis

Gaseous phosgene remains a traditional reagent for NCA synthesis, particularly in industrial settings. N6-carbobenzoxy-L-lysine is suspended in diethyl ether, and phosgene is bubbled through the solution at 0–5°C. The reaction forms an intermediate mixed carbonate, which cyclizes upon warming to room temperature. After solvent removal, the crude product is recrystallized from ethyl acetate/petroleum ether mixtures. While phosgene offers rapid reaction kinetics, its high toxicity necessitates stringent safety protocols, including fume hoods and gas scrubbers.

Industrial adaptations of this method prioritize scalability:

Phosphorus Pentachloride (PCl₅) Approach

A less common but efficient route involves phosphorus pentachloride as the cyclizing agent. Starting with ε,α-di-N-carbobenzoxy-L-lysine (doubly protected lysine), PCl₅ is added to a chilled diethyl ether solution under argon. The reaction proceeds via electrophilic activation of the α-carboxyl group, followed by intramolecular cyclization to form the NCA. After 30 minutes, the mixture is filtered and precipitated into hexane, yielding 67% product. This method avoids phosgene derivatives entirely but requires di-Cbz-lysine as a precursor, increasing synthetic complexity.

Industrial Production Techniques

Large-scale manufacturing (>1 kg) prioritizes cost-effectiveness and safety. Patent US8399600B2 outlines a continuous process using triphosgene in THF, with in-line HCl removal via nitrogen sparging. Key steps include:

-

Reactor design : Glass-lined steel reactors resist corrosion from acidic byproducts.

-

Solvent recovery : Hexane and THF are distilled and reused, reducing waste.

-

Quality control : In-process HPLC monitors NCA purity, ensuring >98% monomer conversion before isolation.

A representative industrial workflow is summarized below:

| Step | Conditions | Outcome |

|---|---|---|

| Triphosgene addition | 50°C, N₂ atmosphere | 85% yield, 0.08% Cl⁻ |

| Precipitation | Hexane, −20°C | 92% recovery |

| Drying | Vacuum desiccation, 25°C | <1% moisture content |

Comparative Analysis of Preparation Methods

The choice of method hinges on reactor capabilities, safety infrastructure, and desired product specifications:

| Parameter | Triphosgene | Phosgene | PCl₅ |

|---|---|---|---|

| Yield | 85% | 70–75% | 67% |

| Purity (HPLC) | >98% | 95–97% | 90–92% |

| Chloride content | 0.08% | 0.5–1.2% | 0.3–0.6% |

| Scalability | High | Moderate | Low |

| Safety | Moderate | High risk | Low |

-

Triphosgene : Preferred for large-scale production due to balance of yield and safety.

-

Phosgene : Limited to facilities with advanced gas-handling systems.

-

PCl₅ : Niche applications requiring avoidance of carbonyl reagents.

Purification and Stability Considerations

N6-carbobenzoxy-L-lysine NCA is hygroscopic and prone to hydrolysis. Post-synthesis protocols include:

-

Crystallization : Ethyl acetate/petroleum ether mixtures remove residual amino acid and oligomers.

-

Storage : Sealed containers under argon at 2–8°C maintain stability for >6 months.

Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C, necessitating avoidance of elevated temperatures during handling .

Análisis De Reacciones Químicas

Types of Reactions

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield N6-Carbobenzoxy-L-lysine and carbon dioxide.

Polymerization: It can undergo ring-opening polymerization to form polylysine

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.

Polymerization: Catalyzed by initiators such as primary amines or metal catalysts under controlled temperatures

Major Products Formed

Hydrolysis: N6-Carbobenzoxy-L-lysine and carbon dioxide.

Polymerization: Polylysine, a polymer with applications in various fields

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Polymer Synthesis

- Cbz-Lys NCA is primarily utilized in the synthesis of polylysine through ring-opening polymerization (ROP). This method enables the creation of well-defined polymers with specific properties tailored for various applications, including drug delivery systems and biocompatible materials.

-

Cell Culture

- Polylysine synthesized from Cbz-Lys NCA enhances cell adhesion in culture systems, promoting improved growth and differentiation of cells. This characteristic makes it invaluable in biomedical research and tissue engineering.

-

Drug Delivery Systems

- Polymers derived from Cbz-Lys NCA exhibit biocompatibility and facilitate cellular uptake, making them suitable for advanced drug delivery applications. Research indicates that these polymers can effectively encapsulate therapeutic agents and enhance their bioavailability.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of polylysine synthesized from Cbz-Lys NCA. The results demonstrated significant antibacterial activity against various pathogens, suggesting potential applications in medical coatings and wound dressings. The study highlighted how the structural properties of polylysine contribute to its efficacy as an antimicrobial agent.

Case Study 2: Gene Delivery Applications

Research focused on bioreducible cationic polymers containing polylysine blocks for gene delivery revealed enhanced transfection efficiency in vitro. This indicates that polymers derived from Cbz-Lys NCA could serve as effective carriers for genetic material, offering promising avenues for gene therapy.

Feasible Synthetic Routes

The synthesis of Cbz-Lys NCA typically involves the protection of the lysine side chain amine with a carbobenzoxy group followed by the formation of the carboxyanhydride. Common synthetic routes include:

- Reaction with Phosgene or Triphosgene : Under controlled conditions, this method yields high-purity Cbz-Lys NCA.

- Ring-Opening Polymerization : Catalyzed by primary amines or metal catalysts, this approach allows for the production of polylysine with tailored molecular weights and functionalities.

Mecanismo De Acción

The primary mechanism of action of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride involves its polymerization to form polylysine. The carbobenzoxy group protects the lysine side chain amine during the polymerization process, ensuring the formation of a stable polymer. The resulting polylysine interacts with various molecular targets, enhancing cell adhesion and providing structural support in biomedical applications .

Comparación Con Compuestos Similares

Structural and Functional Differences

Lys(CBz)-NCA is distinguished from other NCAs by its CBz-protected lysine side chain. Key comparisons include:

The bulky CBz group in Lys(CBz)-NCA reduces its solubility in polar solvents compared to Phe-NCA, which is readily soluble in DMF and DCM . This steric hindrance also impacts polymerization kinetics, requiring optimized initiators like lithium hexamethyldisilazide for efficient ROP .

Polymerization Kinetics and Mechanisms

- Initiation Systems : Lys(CBz)-NCA polymerization is often initiated by primary amines (e.g., mPEG-NH₂) or metal catalysts (e.g., Zn(OAc)₂) . In contrast, Phe-NCA polymerizations are more tolerant to moisture when using lithium-based initiators .

- Reactivity : The CBz group slows the polymerization rate compared to Phe-NCA, as observed in DFT studies where steric effects delay nucleophilic attack during ROP .

- Living Polymerization : Lys(CBz)-NCA has been incorporated into living systems, enabling precise control over molecular weight (Ð < 1.2) and block copolymer architectures, similar to poly(l-glutamate) NCAs .

Resulting Polymer Properties

- Self-Assembly : Polymers derived from Lys(CBz)-NCA exhibit pH-dependent aggregation (critical aggregation concentration ≈ 0.5 mg/mL) due to deprotection of the CBz group, unlike Phe-NCA-based polymers, which rely on hydrophobic interactions .

- Secondary Structures : Lys(CBz)-NCA polypeptides form α-helical conformations under specific conditions, whereas poly(l-glutamate) adopts β-sheet motifs in aqueous media .

Actividad Biológica

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-Lys NCA) is a derivative of the amino acid L-lysine, characterized by a carbobenzoxy protecting group on the lysine side chain amine and a carboxyanhydride functional group. This compound serves as a crucial building block in the synthesis of polylysine and other polymers, which have significant applications in biochemistry, materials science, and medicine.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₅ |

| Molecular Weight | 306.314 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Moderately soluble (0.0147 mg/ml) |

| Log P | 1.64 |

This compound exhibits various biological activities due to its structural properties:

- Target of Action : It acts as a precursor in the synthesis of polylysine, which can influence cellular processes.

- Mode of Action : The protected amine group allows for controlled polymerization, which is essential for creating biocompatible materials.

- Biochemical Pathways : As an amino acid derivative, it plays a role in anabolic hormone secretion, exercise fuel supply, and mental performance enhancement during stress .

Applications in Research

- Polymer Synthesis : Cbz-Lys NCA is primarily utilized in the synthesis of polylysine through ring-opening polymerization (ROP). This method allows for the creation of well-defined polymers with specific properties that can be tailored for various applications .

- Cell Culture : Polylysine derived from Cbz-Lys NCA is commonly used to enhance cell adhesion in culture systems, promoting better growth and differentiation of cells .

- Drug Delivery Systems : Research has shown that polymers synthesized from Cbz-Lys NCA can be used in advanced drug delivery systems due to their biocompatibility and ability to facilitate cellular uptake .

Case Studies

- Study on Antibacterial Activity : A study investigated the antibacterial properties of polylysine synthesized from Cbz-Lys NCA. Results indicated that these polymers exhibited significant antibacterial activity against various pathogens, suggesting potential applications in medical coatings and wound dressings .

- Gene Delivery Applications : Another research focused on bioreducible cationic polymers containing polylysine blocks for gene delivery. The study demonstrated enhanced transfection efficiency in vitro, indicating that Cbz-Lys NCA-derived polymers could be effective carriers for genetic material .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N6-Carbobenzoxy-L-lysine N-Carboxyanhydride (NCA) while ensuring purity?

- Methodology : The synthesis typically follows the Leuchs method, where α-amino acids react with phosgene or diphosgene derivatives. Large-scale synthesis under ambient conditions (20–25°C) using diphosgene has been reported to yield high-purity NCAs, though strict moisture control is critical due to hygroscopicity . Post-synthesis purification involves recrystallization from solvents like chloroform or DMSO, guided by solubility data (chloroform: slight solubility requiring sonication; DMSO: mild solubility) .

- Handling : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

Q. How should researchers mitigate instability during NCA handling in polymer synthesis?

- Precautions : NCAs are highly moisture-sensitive. Use anhydrous solvents (e.g., dry DMF) and Schlenk-line techniques for transferring monomers. Implement safety protocols such as P231 (inert gas handling) and P233 (container sealing) to minimize exposure to humidity .

- Stability Monitoring : Regularly check for CO₂ evolution, a sign of NCA decomposition, using FT-IR or gravimetric analysis .

Q. What solvents are suitable for NCA polymerization, and how do they influence reaction kinetics?

- Solvent Selection : Chloroform and DMSO are common, but dielectric constants affect polymerization. Low-dielectric solvents (e.g., chloroform) favor α-helix formation, enabling self-catalyzed polymerization via helical intermediates .

- Kinetic Control : Solvent polarity impacts initiation rates. For example, primary amines in DMSO show faster initiation than secondary amines, as modeled by DFT studies .

Advanced Research Questions

Q. How can controlled molecular weight and low dispersity (Đ) be achieved in polypeptide synthesis using NCAs?

- Living Polymerization : Deming’s transition-metal-initiated systems (e.g., Ni/Co catalysts) enable living polymerization, yielding polypeptides with Đ < 1.2. Adjust monomer-to-initiator ratios (M/I) to target specific molecular weights (e.g., M/I = 200 yields ~20 kDa polymers) .

- Side Reactions : Trace moisture or impurities cause chain termination. Use molecular sieves and conduct Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Q. What experimental strategies resolve contradictions in secondary structure formation (e.g., α-helix vs. β-sheet) during NCA polymerization?

- Structural Analysis : Circular dichroism (CD) and XRD distinguish α-helix (208 nm, 222 nm peaks) from β-sheet (215–218 nm). Solvent choice (e.g., chloroform for helices; THF/water mixtures for sheets) directs self-assembly .

- Contradiction Case : Discrepancies in helical content may arise from residual trifluoroacetic acid (TFA) in purification. Neutralize TFA with triethylamine before CD analysis .

Q. How do stimuli-responsive polypeptides derived from NCAs integrate functionality for biomedical applications?

- Functionalization : Orthogonal coupling (e.g., click chemistry) attaches bioactive motifs (e.g., glycosylation for targeting). For example, glycopolypeptides synthesized via NCA ROP show pH-dependent micelle formation for drug delivery .

- Validation : Use dynamic light scattering (DLS) to confirm stimuli-triggered size changes (e.g., temperature-responsive micelles) .

Q. What advanced characterization techniques address discrepancies in polymerization mechanisms (e.g., amine vs. transition-metal initiation)?

- Mechanistic Probes : MALDI-TOF MS identifies end-group fidelity. For amine-initiated systems, expect -NH₂ termini; metal-initiated systems show -COOH termini .

- Theoretical Modeling : DFT studies (e.g., Liu & Ling, 2015) compare activation energies of amine-mediated vs. metal-mediated pathways, clarifying rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.